molecular formula C14H14ClNO3S B239680 N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide

N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide

Cat. No. B239680
M. Wt: 311.8 g/mol
InChI Key: NASJWAOJTIXADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide, commonly known as CBMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and medicinal chemistry. CBMS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

CBMS is believed to exert its biological activity by inhibiting the activity of enzymes involved in key metabolic pathways. It has been shown to inhibit the growth of bacterial and fungal cells by interfering with the biosynthesis of key cellular components, such as nucleic acids and proteins.
Biochemical and Physiological Effects:
CBMS has been shown to have a wide range of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of immune responses. It has also been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CBMS is its broad spectrum of biological activity, which makes it a potential candidate for the development of drugs with multiple therapeutic applications. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

The potential applications of CBMS in medicinal chemistry and drug development are vast. Further research is needed to explore its mechanism of action in more detail and to identify its specific targets in bacterial and fungal cells. Additionally, studies are needed to investigate the potential use of CBMS in combination with other drugs for the treatment of various diseases. Finally, efforts should be made to improve the solubility and bioavailability of CBMS, which would increase its potential as a therapeutic agent.

Synthesis Methods

The synthesis of CBMS involves the reaction of 2-chlorobenzylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is a white crystalline solid that can be purified using recrystallization techniques.

Scientific Research Applications

CBMS has been found to exhibit a broad range of biological activities, including antibacterial, antifungal, and antitumor properties. It has been extensively studied for its potential use as a lead compound in the development of new drugs for the treatment of various diseases, such as cancer, bacterial and fungal infections, and inflammation.

properties

Product Name

N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide

Molecular Formula

C14H14ClNO3S

Molecular Weight

311.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C14H14ClNO3S/c1-19-12-6-8-13(9-7-12)20(17,18)16-10-11-4-2-3-5-14(11)15/h2-9,16H,10H2,1H3

InChI Key

NASJWAOJTIXADF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

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